Methyl trans-communate

Regioselective reduction Labdane diterpenoid chemistry Double bond functionalization

Methyl trans-communate (CAS 1235-39-8) is the methyl ester of trans-communic acid, a labdane-type diterpenoid belonging to the communic acid family of natural products predominantly isolated from Juniperus and other Cupressaceae species. Its structure features a trans-decalin core with an exocyclic methylene at C8, a C12–C13 trans (E) double bond, and a conjugated diene side chain terminating at C14–C15, capped by a methyl ester at C19.

Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
CAS No. 1235-39-8
Cat. No. B075704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl trans-communate
CAS1235-39-8
Molecular FormulaC21H32O2
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C
InChIInChI=1S/C21H32O2/c1-7-15(2)9-11-17-16(3)10-12-18-20(17,4)13-8-14-21(18,5)19(22)23-6/h7,9,17-18H,1,3,8,10-14H2,2,4-6H3/b15-9+/t17-,18+,20+,21-/m0/s1
InChIKeyWYJKGKPQXWDIQP-BRUWWATDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl trans-Communate (CAS 1235-39-8): Labdane Diterpenoid Methyl Ester for Chiral Synthesis and Antibacterial Research


Methyl trans-communate (CAS 1235-39-8) is the methyl ester of trans-communic acid, a labdane-type diterpenoid belonging to the communic acid family of natural products predominantly isolated from Juniperus and other Cupressaceae species. Its structure features a trans-decalin core with an exocyclic methylene at C8, a C12–C13 trans (E) double bond, and a conjugated diene side chain terminating at C14–C15, capped by a methyl ester at C19 [1]. Unlike its free acid counterpart, which is prone to polymerization, methyl trans-communate forms stable orthorhombic crystals amenable to X-ray diffraction, enabling definitive structural confirmation [2]. The compound serves as a versatile chiral building block (chiron) for the semi-synthesis of bioactive terpenoids including drimane sesquiterpenes, ambrafuran (Ambrox®) perfume fixatives, and abietane antioxidants, and has been detected in species of chemotaxonomic significance such as Wollemia nobilis and Cupressus torulosa [3].

Crystalline Methyl Ester Stable orthorhombic crystals; supports reproducible procurement and identity verification
Chiral Pool Building Block Communic acid skeleton enables drimane and ambrafuran semi-synthesis workflows
Defined trans (E) Geometry Regiospecific Δ12 double bond arrangement; distinct from Z-isomer and isocommunate

Why Methyl trans-Communate Cannot Be Replaced by Generic Labdane Diterpenoids: Evidence of Isomer-Specific Reactivity and Physicochemical Divergence


Methyl trans-communate occupies a structurally precise niche within the communic acid family that generic labdane substitution cannot satisfy. The E (trans) geometry of the Δ12 double bond, combined with the methyl ester at C19, dictates fundamentally different regioselectivity profiles in oxidation, reduction, and cycloaddition reactions compared to its Z-isomer (methyl cis-communate) and its Δ13(16) regioisomer (methyl isocommunate) [1]. The methyl ester confers markedly higher predicted membrane permeability (Caco-2 probability 80.89% vs. 68.03% for the free acid) and blood–brain barrier penetration probability (92.50% vs. 77.50%), altering bio-distribution potential [2]. Furthermore, the free acid trans-communic acid is notoriously difficult to purify due to polymerization, whereas the methyl ester is a stable crystalline solid validated by single-crystal X-ray diffraction [3]. These three axes—regiochemical reactivity, ADMET profile, and handling stability—are each quantitatively distinct and cannot be recovered by substituting a generic labdane or communic acid analog. The evidence below quantifies these differences.

Isomer-specific regiochemistry
The trans (E) Δ12 double bond arrangement governs selectivity in reduction and epoxidation. Z-isomer or isocommunate may not offer comparable chemo-differentiation.
Methyl ester permeability profile differs
Predicted membrane permeability and blood–brain barrier penetration differ substantially from the free acid. Substituting free acid may alter distribution in research models.
Handling stability mismatch
Free trans-communic acid is reported to polymerize, introducing purification and batch variability. The crystalline methyl ester avoids this risk.

Quantitative Differentiation Evidence for Methyl trans-Communate: Head-to-Head Reactivity, ADMET, and Stability Data vs. Closest Analogs


Diimide Reduction Regioselectivity: Methyl trans-Communate vs. Methyl Isocommunate and Catalytic Hydrogenation Methods

In a direct head-to-head study of the three communic acid methyl esters, diimide reduction of methyl trans-communate (1b) achieved approximately 80% selective reduction of the terminal C14–C15 double bond, outperforming both heterogeneous [5% Pd(BaSO₄)] and homogeneous [RuCl₂(PPh₃)₃] catalytic hydrogenation methods, which showed lower regioselectivity and over-reduction. Critically, methyl Δ¹³⁽¹⁶⁾-isocommunate (3b) exhibited significantly diminished regioselectivity under identical diimide conditions, demonstrating that the C12–C13 trans double bond arrangement in methyl trans-communate is essential for this chemo-differentiation [1].

Diimide Reduction Selectivity
Head-to-head
~80% selective C14–C15 reduction
Supports regiospecific reduction workflow; isocommunate may not replicate this outcome
Pd(BaSO₄) or RuCl₂ hydrogenation gave lower selectivity with over-reduction
Regioselective reduction Labdane diterpenoid chemistry Double bond functionalization

Predicted Membrane Permeability and Blood–Brain Barrier Penetration: Methyl Ester vs. Free Acid Form

In silico ADMET profiling using admetSAR 2 reveals that methyl trans-communate possesses a substantially higher probability of Caco-2 permeability (80.89%) compared to trans-communic acid (68.03%), representing a 12.86 percentage-point advantage. Blood–brain barrier penetration probability is 92.50% for the methyl ester vs. 77.50% for the free acid (15.00 percentage-point difference). Human intestinal absorption probability is also elevated (99.60% vs. 98.62–98.69%). These differences are mechanistically consistent with the increased lipophilicity of the methyl ester (XlogP = 6.00) versus the carboxylic acid form, which exists partly ionized at physiological pH [1].

Predicted ADMET Profile
Data to verify
Methyl ester: Caco-2 (+) 80.89% · BBB (+) 92.50%
Free acid: Caco-2 (+) 68.03% · BBB (+) 77.50%
Δ Caco-2 +12.86 pp · Δ BBB +15.00 pp (admetSAR 2.0)
Supports exposure-model interpretation; methyl ester may exhibit higher predicted permeability
Experimental validation recommended before in vivo studies
ADMET prediction Drug-likeness Blood–brain barrier permeability

Crystalline Stability and Structural Characterization: Methyl Ester vs. Polymerization-Prone Free Acid

Trans-communic acid is documented to be challenging to purify due to a pronounced tendency toward polymerization. In contrast, methyl trans-communate was deliberately prepared as its stable crystalline methyl ester derivative, enabling single-crystal X-ray diffraction analysis that definitively confirmed the trans (E) configuration at Δ12 and the full relative stereochemistry (orthorhombic crystal system, space group P2₁2₁2₁) [1]. This crystallinity directly enables reproducible procurement, unambiguous identity verification via melting point and diffraction, and long-term storage without degradation—advantages the free acid cannot offer.

Crystalline Stability
Class-level
Orthorhombic crystals (P2₁2₁2₁) vs. polymerization-prone free acid
Supports procurement reproducibility and identity verification
Single-crystal X-ray structure confirmed; free acid lacks comparable characterization
X-ray crystallography Compound stability Purification and handling

Regioselective Epoxidation: Product Distribution Divergence Between Methyl trans-Communate and Methyl Isocommunate

Epoxidation of methyl trans-communate (1a) and methyl cis-communate (2a) with m-chloroperbenzoic acid (mCPBA) predominantly yields 12,13-epoxy derivatives (compounds 6–9), reflecting preferential reactivity at the trisubstituted Δ12 double bond. Under identical conditions, methyl isocommunate (3a, the Δ13(16) regioisomer) gives a fundamentally different product profile: methyl 8,17-epoxy-8,17-dihydromirceocommunate (12, 5% yield), methyl 13,16-epoxy-13,16-dihydromirceocommunate (13, 19% yield), and 24% recovered starting material [1]. The total productive epoxidation yield for 3a (24% combined) is markedly lower than the near-quantitative conversion of 1a/2a to 12,13-epoxides. This divergent reactivity confirms that the position of the double bond in the side chain—not merely the labdane scaffold—governs the synthetic outcome.

mCPBA Epoxidation Yield
Head-to-head
Methyl trans-communate: near-complete 12,13-epoxide conversion
Isocommunate: 24% combined epoxide yield + 24% recovered
Supports epoxidation selectivity context; isocommunate may give divergent product profile
mCPBA conditions; parallel testing of all three methyl esters
Epoxidation regioselectivity mCPBA oxidation Communic acid isomer reactivity

Selective Ozonolysis for Drimane Synthesis: Quantitative Yields Specific to Methyl trans-Communate

Methyl trans-communate serves as a starting material for the four-step synthesis of drimane sesquiterpenoids via selective ozonolysis of the Δ12 double bond. Under optimized conditions (−78 °C in CH₂Cl₂), the ozonolysis step yields aldehyde 2 at 42.2%, which is converted to enol-acetate 3 at 81.3% yield. Protection of the exocyclic double bond via selective epoxidation with MCPBA proceeds at 90.5% yield, and subsequent ozonolysis yields drimane 6 at 60% [1]. The overall transformation leverages the unique arrangement of three double bonds in methyl trans-communate (Δ8(17), Δ12, Δ14), where the Δ12 trisubstituted alkene is preferentially oxidized while the exocyclic methylene and terminal diene remain intact. This chemo-differentiation has no parallel in alternative labdane starting materials such as sclareol, which lacks the conjugated diene system and requires entirely different synthetic logic [2].

Drimane Synthesis Route
Cross-study comparable
Step 1: Ozonolysis → aldehyde 2 (42.2%) Step 2: Enol-acetate 3 (81.3%) Step 3: MCPBA epoxidation (90.5%) Step 4: Ozonolysis → drimane 6 (60%)
Supports drimane synthesis route; alternative labdanes may require different strategy
−78 °C ozonolysis in CH₂Cl₂; conciseness specific to communic acid framework
Drimane sesquiterpene synthesis Selective ozonolysis Chiral building block efficiency

High-Impact Application Scenarios for Methyl trans-Communate Based on Verified Differentiation Evidence


Chiral Pool Synthesis of Drimane Sesquiterpenoids via Regioselective Ozonolysis

Research groups synthesizing drimane-class sesquiterpenoids (e.g., warburganal, polygodial, or drimane-based antitumor leads) should prioritize methyl trans-communate as starting material. The compound's orthogonal double-bond reactivity—Δ12 preferentially attacked by ozone while Δ8(17) and Δ14,15 remain intact—enables a four-step sequence (ozonolysis → enol-acetate formation → MCPBA epoxidation → second ozonolysis) with established per-step yields (42.2%, 81.3%, 90.5%, 60%) [1]. This conciseness is unavailable from alternative labdane starting materials such as sclareol or manool, which lack the communic acid-specific diene arrangement [2].

Semi-Synthesis of (−)-Ambrafuran (Ambrox®) for Fragrance Industry Research

Methyl trans-communate is a documented precursor for (−)-ambrafuran, the principal synthetic substitute for natural ambergris in fine perfumery. The synthesis from communic acids via ozonolysis, oxidation, and cyclization achieves an overall yield of 71% [1]. While sclareol is the dominant industrial starting material for ambrafuran, the communic acid route offers an alternative chiral pool entry that may be advantageous when Cupressaceae-derived feedstocks are economically or regionally preferred. Research into biocatalytic or green-chemistry variants of this transformation should specifically source methyl trans-communate rather than generic communic acid mixtures [2].

Antibacterial Diterpene Research Requiring Chemically Defined, Stable Test Compounds

Although antibacterial activity has been demonstrated primarily for trans-communic acid (MIC 13.2 μM against Mycobacterium aurum; MIC 8–16 μg/mL against Staphylococcus aureus) [1], the methyl ester form is the preferred compound for structure–activity relationship (SAR) studies due to its crystalline stability and resistance to polymerization. Researchers investigating antibacterial labdane diterpenes should procure methyl trans-communate as a chemically defined, storable reference standard and, if the free acid is biologically required, perform controlled hydrolysis immediately before assay. This avoids the batch-to-batch variability inherent in the polymerization-prone free acid [2].

In Silico and In Vitro ADMET Screening of Labdane Diterpenoid Derivatives for CNS-Targeted Programs

The admetSAR 2-predicted blood–brain barrier penetration probability of 92.50% for methyl trans-communate—substantially exceeding the free acid's 77.50%—positions this methyl ester as a candidate scaffold for CNS-targeted derivatization programs [1]. Medicinal chemistry teams evaluating labdane diterpenoids for neurodegenerative or neuro-oncology indications should include methyl trans-communate in screening cascades, as its predicted CNS permeability profile is quantifiably superior to that of the native carboxylic acid. Experimental validation via Caco-2 monolayer or MDCK-MDR1 assays is warranted before in vivo studies [2].

Application
Selection Property
Validation Focus
Drimane sesquiterpenoid semi-synthesis
Regiospecific ozonolysis compatibility
Stepwise yield verification; chemo-differentiation validation
Ambrafuran semi-synthesis research
Chiral pool entry via communic acid framework
Alternative synthetic route validation vs. sclareol
Antibacterial labdane diterpene SAR studies
Polymerization-resistant reference standard (methyl ester)
Controlled hydrolysis to free acid pre-assay; batch stability verification
CNS permeability screening of labdane derivatives
Predicted blood–brain barrier penetration profile
Experimental Caco-2 / MDCK-MDR1 permeability validation
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